molecular formula C16H19Cl2N3OS B2999096 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1327646-04-7

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2999096
CAS No.: 1327646-04-7
M. Wt: 372.31
InChI Key: XYMSFSUZFAOYBM-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 4-(4-chlorophenyl)thiazole moiety via a methyl group, with an ethanone substituent at the 1-position of the piperazine ring. Its hydrochloride salt form enhances solubility and bioavailability. This structure is common in bioactive molecules targeting neurological disorders, cancer, and infectious diseases due to its pharmacophoric versatility .

Properties

IUPAC Name

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS.ClH/c1-12(21)20-8-6-19(7-9-20)10-16-18-15(11-22-16)13-2-4-14(17)5-3-13;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMSFSUZFAOYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in anticancer, anti-inflammatory, and antibacterial applications, largely attributed to its unique structural components.

Structural Overview

The compound features a complex structure that includes:

  • Thiazole ring : Known for various pharmacological properties.
  • Piperazine moiety : Enhances the compound's therapeutic profile.
  • Chlorophenyl group : Modifies biological activity and binding affinity.

Molecular Formula : C19H19Cl2N3OS2
Molecular Weight : 440.4 g/mol

Anticancer Properties

Thiazole derivatives are recognized for their anticancer effects. Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cancer cell proliferation:

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22

The thiazole ring is crucial for cytotoxic activity, with modifications in substituents impacting efficacy. The presence of electron-donating groups has been correlated with enhanced activity against tumor cells .

Anti-inflammatory and Antibacterial Effects

In addition to anticancer properties, thiazole derivatives have shown promise in anti-inflammatory and antibacterial applications. The structural motifs present in this compound contribute to its ability to inhibit inflammatory pathways and bacterial growth .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of CDK9-mediated RNA polymerase II transcription : This action reduces the expression of anti-apoptotic proteins like Mcl-1.
  • Binding Affinity Studies : Interaction studies suggest that the compound binds effectively to various biological targets, which is essential for elucidating its therapeutic potential .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound). Key findings include:

  • Structure Activity Relationship (SAR) : Analysis indicates that specific substitutions on the thiazole and phenyl rings significantly influence biological activity.
  • Cytotoxicity Testing : Compounds were tested against multiple cancer cell lines, with results showing varying degrees of effectiveness based on structural modifications .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Scaffolds

Key Comparison Parameters :

  • Substituent Variations (e.g., halogenation, electron-withdrawing/donating groups).
  • Ketone Chain Length (ethanone vs. propanone).
  • Biological Activity (e.g., anticancer, antimicrobial).
  • Synthetic Accessibility (yield, reaction conditions).
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Activity Reference
1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride (Target) 4-Cl-phenyl, ethanone, HCl salt C₁₇H₁₉Cl₂N₃OS 392.3 N/A (prototype structure; inferred stability from analogues)
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 3-Cl-phenyl, urea linker, hydrazinyl-ethanone C₂₃H₂₃ClN₆O₂S 500.2 Yield: 85.1%; ESI-MS m/z: 500.2 [M+H]⁺
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride 4-OMe-phenyl, propanone, HCl salt C₁₈H₂₄ClN₃O₂S 381.9 Smiles: CCC(=O)N1CCN(Cc2nc(-c3ccc(OC)cc3)cs2)CC1.Cl
2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride Phenyl-thiazole, ethanone, HCl salt C₂₂H₂₄ClN₃OS 414.0 CAS: 1351587-55-7; structural complexity may limit synthetic yield
2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone (38) Bis(4-Cl-phenyl), vinylthio linker C₂₀H₁₅Cl₂N₃OS₂ 456.4 Anticancer activity (synthesis via α-bromo-4-chloroacetophenone)
Functional Group Impact on Activity
  • Halogenation :
    • The 4-Cl-phenyl group in the target compound enhances lipophilicity and receptor affinity compared to 3-Cl (11f, 500.2 g/mol) or 3,5-diCl analogues (11b, 534.2 g/mol) .
    • Fluorine substitution (e.g., 11a, 484.2 g/mol) may improve metabolic stability but reduce yield (85.1% vs. 88.9% for 11c) .
  • Ketone Chain: Propanone derivatives (e.g., C₁₈H₂₄ClN₃O₂S) exhibit lower molecular weight (381.9 vs.
  • Linker Diversity :
    • Urea linkers (11a-11o) introduce hydrogen-bonding sites, enhancing kinase inhibition but complicating synthesis .
    • Vinylthio groups (compound 38) improve thiol-mediated cellular uptake, relevant in anticancer applications .

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